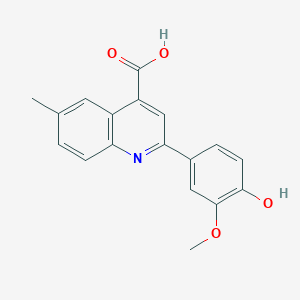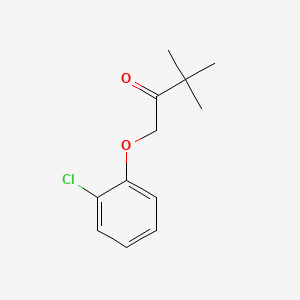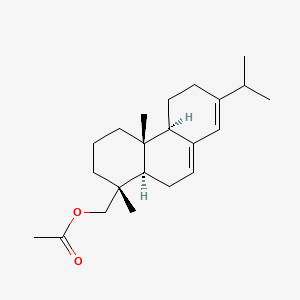![molecular formula C8H14BrN B14160119 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 27809-79-6](/img/structure/B14160119.png)
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane is a chemical compound with a bicyclic structure that includes a bromine atom and a methyl group. This compound is part of the tropane alkaloid family, which is known for its significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of stereoselective synthesis and the use of advanced organic synthesis techniques are likely employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may produce a variety of substituted tropane derivatives .
Scientific Research Applications
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. This compound is known to affect neurotransmitter systems, particularly the cholinergic system, by binding to receptors and modulating their activity . This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound has a similar structure but with a chlorine atom instead of a bromine atom.
8-Methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid: This compound has a carboxylic acid group instead of a bromine atom.
Uniqueness
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis .
Properties
CAS No. |
27809-79-6 |
|---|---|
Molecular Formula |
C8H14BrN |
Molecular Weight |
204.11 g/mol |
IUPAC Name |
3-bromo-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14BrN/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5H2,1H3 |
InChI Key |
ASXOSTZMQJKYRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)
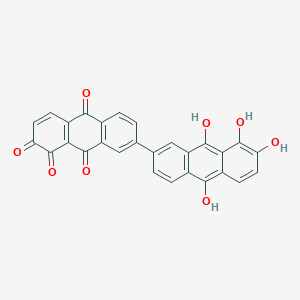
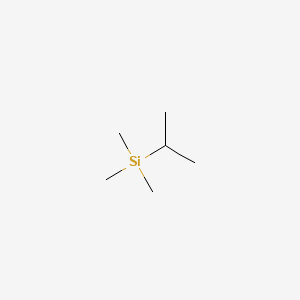




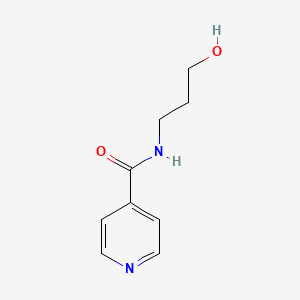
![Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate](/img/structure/B14160090.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
